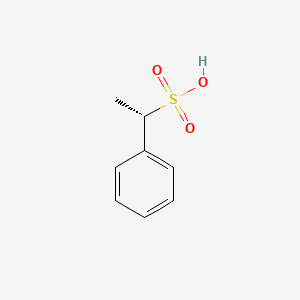

tert-Butyl 4-hydroxycyclohexanecarboxylate

Overview

Description

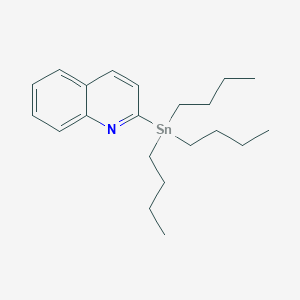

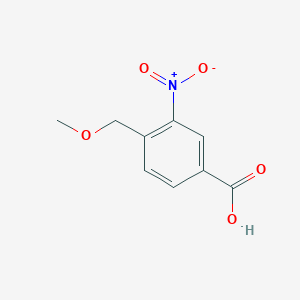

“tert-Butyl 4-hydroxycyclohexanecarboxylate” is a chemical compound with the molecular formula C11H20O3 . It is used in various scientific experiments and industrial processes.

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-hydroxycyclohexanecarboxylate” can be represented by the InChI stringInChI=1S/C11H20O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9,12H,4-7H2,1-3H3 . The compound has a molecular weight of 200.27 g/mol . Physical And Chemical Properties Analysis

“tert-Butyl 4-hydroxycyclohexanecarboxylate” has a molecular weight of 200.27 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has a topological polar surface area of 46.5 Ų .Scientific Research Applications

Enantioselective Synthesis An efficient enantioselective synthesis utilizing tert-butyl 4-hydroxycyclohexanecarboxylate derivatives demonstrates its application in the synthesis of potent CCR2 antagonists. The process involves a key iodolactamization step yielding highly functionalized compounds, showcasing the compound's significance in complex organic synthesis (Campbell et al., 2009).

Material Science and Polymer Chemistry In material science and polymer chemistry, tert-butyl 4-hydroxycyclohexanecarboxylate plays a role in the synthesis and polymerization of new cyclic esters containing protected functional groups. This application is vital for designing hydrophilic aliphatic polyesters, indicating the compound's utility in creating advanced materials with specific properties (Trollsås et al., 2000).

Organic Synthesis Its use extends to organic synthesis, where tert-butyl 4-hydroxycyclohexanecarboxylate derivatives function as isobutane equivalents in transfer hydro-tert-butylation of alkenes. This process, activated by a strong boron Lewis acid, presents a novel method for incorporating tertiary alkyl groups into carbon frameworks, demonstrating the compound's versatility in synthetic chemistry (Keess & Oestreich, 2017).

Electrochemical Applications In electrochemistry, tert-butyl 4-hydroxycyclohexanecarboxylate derivatives are used in the synthesis of new benzimidazole units for donor–acceptor–donor type polymers. The study of their electrochemical and optical properties reveals the impact of donor groups on the optical and electronic properties of polymers, showcasing the compound's application in developing new electronic materials (Ozelcaglayan et al., 2012).

Anticorrosive Properties Research on the anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in corrosive media highlights its potential as a corrosion inhibitor. The study provides insights into the mechanisms of corrosion inhibition and the importance of structural factors in enhancing protective efficiency, indicating its practical application in materials protection (Praveen et al., 2021).

properties

IUPAC Name |

tert-butyl 4-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9,12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSANBPTBLEQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(CC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-hydroxycyclohexanecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/structure/B3161172.png)

![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B3161192.png)

![1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B3161226.png)